molecular formula C19H20BrN5O2S B12129168 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide

Cat. No.: B12129168
M. Wt: 462.4 g/mol
InChI Key: NHUQOTVKIXMDCO-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various enzymes and receptors .

Preparation Methods

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide involves multiple steps. One common method includes the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with 4-bromo-2-methylphenylacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole and voriconazole. These compounds also exhibit antimicrobial properties but differ in their specific molecular targets and mechanisms of action. 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide

InChI

InChI=1S/C19H20BrN5O2S/c1-3-27-15-6-4-5-13(10-15)18-23-24-19(25(18)21)28-11-17(26)22-16-8-7-14(20)9-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)

InChI Key

NHUQOTVKIXMDCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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